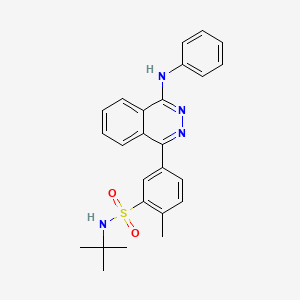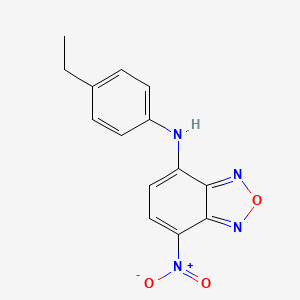![molecular formula C24H24N4O3S B3956483 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B3956483.png)
5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Übersicht
Beschreibung
5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide, also known as PHT-427, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is believed to exert its anti-cancer effects through the inhibition of AKT and PDPK1, two key signaling proteins that are frequently overexpressed in cancer cells. By blocking the activity of these proteins, 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide in lab experiments is its specificity for AKT and PDPK1, which allows for more targeted inhibition of these signaling proteins. However, one limitation of 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide. One area of focus could be the development of more potent and selective inhibitors of AKT and PDPK1. Another area of interest could be the investigation of 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide in combination with other anti-cancer agents, to determine whether it could enhance the efficacy of existing treatments. Finally, further research could be conducted to explore the potential use of 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide in other disease contexts beyond cancer, such as diabetes or neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of 5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide in reducing tumor growth in mouse models of cancer.
Eigenschaften
IUPAC Name |
5-[4-(benzylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-17-11-12-19(15-22(17)32(30,31)26-13-14-29)23-20-9-5-6-10-21(20)24(28-27-23)25-16-18-7-3-2-4-8-18/h2-12,15,26,29H,13-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMANRHCYGEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B3956403.png)

![5-bromo-N-({[1-(4-ethylphenyl)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B3956431.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3956448.png)


![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3956459.png)
![ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B3956465.png)

![3-allyl-5-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956484.png)

![N-(4-{[4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3956493.png)

![N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3956517.png)